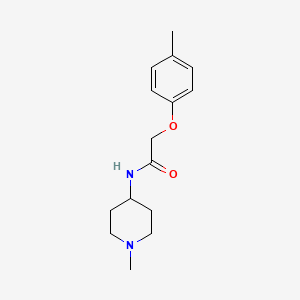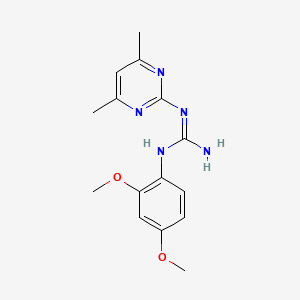
N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea, also known as diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since become one of the most widely used herbicides globally. Diuron is used to control weeds in various crops, including cotton, sugarcane, citrus, and grapes.
Mechanism of Action
Diuron acts as a photosystem II inhibitor by binding to the D1 protein, which is involved in the transfer of electrons during photosynthesis. This leads to the production of reactive oxygen species, which can damage the photosynthetic apparatus and ultimately lead to cell death. Diuron also affects the expression of genes involved in stress responses and cell division, which can further contribute to its herbicidal activity.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can inhibit photosynthesis, disrupt cell division, and affect the expression of stress response genes. In animals, N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea has been shown to have toxic effects on the liver, kidneys, and reproductive system. It can also affect the immune system and cause oxidative stress.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide that is readily available and relatively inexpensive. It can be used to study the effects of herbicides on plant physiology and the environment. However, its toxicity to non-target organisms can limit its use in certain experiments, and precautions should be taken to minimize its impact on the environment.
Future Directions
There are several areas of research that could be explored in the future related to N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea. These include:
1. Developing new herbicides that are more effective and have fewer environmental impacts than this compound.
2. Studying the environmental fate and transport of this compound to better understand its impact on non-target organisms.
3. Investigating the mechanisms of this compound resistance in plants to develop new strategies for weed control.
4. Studying the effects of this compound on microbial communities in soil and water to better understand its impact on ecosystem health.
5. Developing new methods for the detection and quantification of this compound in environmental samples.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on non-target organisms. It acts as a photosystem II inhibitor and can affect plant physiology and animal health. While this compound has advantages for laboratory experiments, it is important to consider its impact on the environment and explore new strategies for weed control. Future research should focus on developing new herbicides, studying the environmental fate and transport of this compound, investigating mechanisms of resistance, studying its effects on microbial communities, and developing new detection methods.
Synthesis Methods
Diuron can be synthesized by reacting 2,4-dichlorophenylisocyanate with tert-butylamine in the presence of a solvent such as toluene. The reaction proceeds under mild conditions and yields N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea as a white crystalline solid. The purity of this compound can be improved by recrystallization from solvents such as ethanol or acetone.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to inhibit photosynthesis in plants by binding to the D1 protein of photosystem II, which leads to the production of reactive oxygen species and ultimately cell death. Diuron has also been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. As a result, it is important to study the environmental fate and transport of N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea to minimize its impact on non-target organisms.
Properties
IUPAC Name |
1-tert-butyl-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNAURCZHKYROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-3-[(methylamino)sulfonyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5290628.png)
![2-[1-cyclohexyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5290632.png)

![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5290644.png)
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5290666.png)
![methyl 1-{[2-(4-fluorophenyl)-3-oxopiperazin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5290669.png)
![6-(cyclopentylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5290674.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5290676.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methylphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5290684.png)
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5290719.png)
![(3S*,4R*)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

